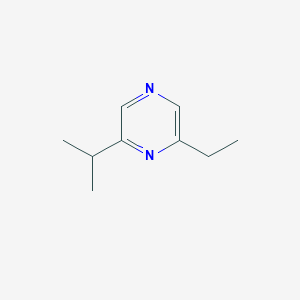
1-(2-Fluoro-6-(trifluoromethyl)phenyl)hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Fluoro-6-(trifluoromethyl)phenyl)hydrazine is an organic compound that features a hydrazine group attached to a fluorinated aromatic ring. This compound is of significant interest due to its unique chemical properties, which are influenced by the presence of both fluorine and trifluoromethyl groups. These groups impart distinct reactivity and stability characteristics, making the compound valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluoro-6-(trifluoromethyl)phenyl)hydrazine typically involves the reaction of 2-fluoro-6-(trifluoromethyl)benzaldehyde with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the hydrazine derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
化学反応の分析
Types of Reactions: 1-(2-Fluoro-6-(trifluoromethyl)phenyl)hydrazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form amines.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, replacing other functional groups on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or alkyl halides.
Major Products Formed:
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
科学的研究の応用
1-(2-Fluoro-6-(trifluoromethyl)phenyl)hydrazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which 1-(2-Fluoro-6-(trifluoromethyl)phenyl)hydrazine exerts its effects is primarily through its reactivity with various chemical species. The hydrazine group can form stable bonds with electrophiles, while the fluorinated aromatic ring can participate in various chemical transformations. These interactions can influence molecular targets and pathways, making the compound useful in different applications .
類似化合物との比較
- 4-(Trifluoromethyl)phenylhydrazine
- 2,6-Dichloro-4-(trifluoromethyl)phenyl hydrazine
- 1-(1-(2-fluoro-6-(trifluoromethyl)phenyl)ethyl)hydrazine
Uniqueness: 1-(2-Fluoro-6-(trifluoromethyl)phenyl)hydrazine is unique due to the specific positioning of the fluorine and trifluoromethyl groups on the aromatic ring. This positioning influences its reactivity and stability, distinguishing it from other similar compounds .
特性
分子式 |
C7H6F4N2 |
|---|---|
分子量 |
194.13 g/mol |
IUPAC名 |
[2-fluoro-6-(trifluoromethyl)phenyl]hydrazine |
InChI |
InChI=1S/C7H6F4N2/c8-5-3-1-2-4(6(5)13-12)7(9,10)11/h1-3,13H,12H2 |
InChIキー |
AWEFEFLRVKINKP-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)F)NN)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


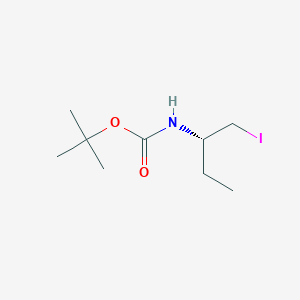
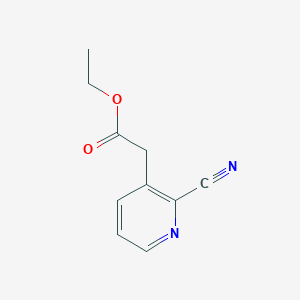
![2,4-dihydro-1H-pyrazolo[3,4-b]pyrazine-5,6-dione](/img/structure/B13102309.png)


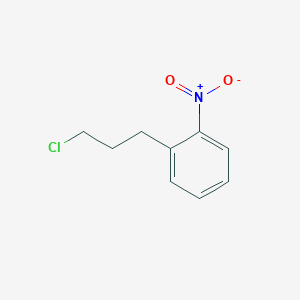
![4-[3-(2,4-Difluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13102317.png)
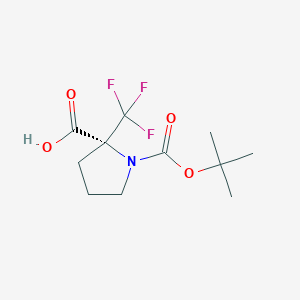

![4-[3-Oxo-3-[4-(trifluoromethyl)phenyl]propyl]thiobenzaldehyde](/img/structure/B13102334.png)
![2-Butyl-4-chloro-5-[(4-methoxyphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B13102335.png)
